molecular formula C28H27N3O3 B2850396 N-(2,3-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide CAS No. 894885-57-5

N-(2,3-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide

Cat. No.: B2850396
CAS No.: 894885-57-5
M. Wt: 453.542
InChI Key: HJHHPCLRTNCSSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 4-ethylbenzoyl group at position 3, a methyl group at position 7, and an acetamide-linked 2,3-dimethylphenyl moiety. The 1,8-naphthyridine scaffold is a heterocyclic system known for its diverse pharmacological applications, including kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-5-20-10-12-21(13-11-20)26(33)23-15-31(28-22(27(23)34)14-9-18(3)29-28)16-25(32)30-24-8-6-7-17(2)19(24)4/h6-15H,5,16H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJHHPCLRTNCSSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core naphthyridine structure, followed by the introduction of the ethylbenzoyl and dimethylphenyl groups through acylation and amination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketones to alcohols or amides to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with factors like temperature, solvent, and pH playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full potential.

Comparison with Similar Compounds

N-(3,4-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide (E999-0401)

This compound (Molecular Weight: 485.54, C₂₈H₂₇N₃O₅) shares the 1,8-naphthyridine core and 4-ethylbenzoyl substituent with the target molecule but differs in the acetamide-linked aromatic group (3,4-dimethoxyphenyl vs. 2,3-dimethylphenyl). Key distinctions include:

  • logP : 4.9373 (vs. estimated ~5.2 for the target compound, based on methoxy vs. methyl substituent hydrophobicity).
  • Hydrogen Bonding: 9 acceptors and 1 donor (vs. 8 acceptors and 1 donor in the target compound due to methoxy vs. methyl groups).
  • Polar Surface Area (PSA) : 77.145 Ų (marginally lower than the target compound’s estimated PSA of ~80 Ų due to methoxy groups enhancing polarity) .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

This analog (C₁₉H₁₇Cl₂N₃O₂) replaces the 1,8-naphthyridine core with a dihydro-1H-pyrazol ring. Structural and functional differences include:

  • Conformational Flexibility : Dihedral angles between aromatic rings range from 54.8° to 77.5°, suggesting greater torsional variability than the rigid 1,8-naphthyridine system .

Physicochemical and Structural Data Comparison

Parameter Target Compound E999-0401 Dichlorophenyl Analog
Molecular Weight ~495.56 (C₂₉H₂₉N₃O₄) 485.54 406.27
logP ~5.2 (estimated) 4.9373 ~3.8 (estimated)
H-Bond Acceptors/Donors 8 / 1 9 / 1 5 / 1
Polar Surface Area (Ų) ~80 77.145 ~70
Core Scaffold 1,8-Naphthyridine 1,8-Naphthyridine Dihydro-1H-pyrazol

Hydrogen Bonding and Crystal Packing

The target compound’s acetamide group and naphthyridine carbonyl are likely to form intermolecular hydrogen bonds similar to those observed in E999-0401 and the dichlorophenyl analog. However, the dichlorophenyl derivative exhibits three distinct molecular conformations in its asymmetric unit, linked via R²²(10) dimers . By contrast, the 1,8-naphthyridine core in the target compound may enforce a more rigid conformation, reducing polymorphism and enhancing crystallinity.

Pharmacological Implications

  • Bioavailability : The 2,3-dimethylphenyl group may reduce metabolic oxidation compared to the 3,4-dimethoxyphenyl substituent in E999-0401, which is prone to demethylation.
  • Target Binding: The 1,8-naphthyridine core’s planar structure could enhance π-π stacking interactions with biological targets compared to the non-planar dihydro-1H-pyrazol system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.